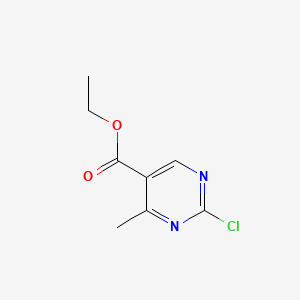

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2-chloro-4-methylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNJPQSXRUJCIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611439 |

Source

|

| Record name | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188781-08-0 |

Source

|

| Record name | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate?

An In-Depth Technical Guide to Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical science, this document elucidates the compound's core properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

Strategic Importance in Synthesis

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules, including DNA and RNA bases like cytosine, thymine, and uracil. This compound (ECMPC) emerges as a highly valuable and versatile intermediate due to its specific arrangement of functional groups. The presence of a reactive chlorine atom at the C2 position, an electron-withdrawing ester group at C5, and a methyl group at C4 provides a unique combination of reactivity and structural foundation.

This strategic arrangement allows for selective chemical modifications, making ECMPC a sought-after starting material for constructing complex molecular architectures. It is extensively used as a key intermediate in the synthesis of novel pharmaceuticals—particularly antiviral, antibacterial, and agents targeting neurological disorders—as well as in the development of advanced herbicides and fungicides.[1][2]

Physicochemical & Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The structural attributes of ECMPC directly influence its reactivity, solubility, and handling characteristics.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 188781-08-0 | [1][3] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1][2][3] |

| Molecular Weight | 200.62 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white crystalline powder / Slightly yellow liquid | [1][2] |

| Boiling Point | ~302.7 °C at 760 mmHg | [2][4] |

| Density | ~1.265 g/cm³ | [4] |

| Aqueous Solubility | Limited; estimated at 0.9-4.5 mg/mL | [2] |

| Thermal Stability | Stable up to approximately 250°C | [2] |

Structural Analysis

The molecule's reactivity is dominated by the pyrimidine ring, which is an electron-deficient aromatic system. This deficiency is amplified by the two nitrogen atoms and the electron-withdrawing carboxylate group. The key functional "handles" for synthetic chemists are:

-

The C2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SₙAr), providing the primary route for molecular elaboration.

-

The C5-Ethyl Carboxylate Group: This ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into an amide, offering secondary modification pathways.[2]

-

The C4-Methyl Group: While less reactive, it can potentially undergo condensation reactions under specific conditions and influences the overall electronic profile and steric environment of the ring.

Synthesis Pathway: A Validated Protocol

The synthesis of ECMPC is typically achieved through a multi-step process starting from common laboratory reagents. The following protocol describes a robust and widely applicable method based on the condensation to form the pyrimidine ring, followed by chlorination.

Experimental Protocol: Synthesis of ECMPC

Objective: To synthesize this compound.

Step 1: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate and urea in ethanol.

-

Condensation Reaction: Add a catalytic amount of an acid catalyst (e.g., HCl). The choice of an acid catalyst is crucial as it protonates the carbonyl oxygen of the acetoacetate, making the carbon more electrophilic and facilitating the initial condensation with urea.

-

Reflux: Heat the mixture to reflux for several hours. The cyclization and dehydration process forms the stable pyrimidine ring.

-

Isolation: Cool the reaction mixture. The product, ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination to Yield this compound

-

Reaction Setup: In a fume hood, suspend the dried product from Step 1 in an excess of phosphorus oxychloride (POCl₃). POCl₃ is a powerful chlorinating and dehydrating agent, ideal for converting the hydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidone form) into the desired chloropyrimidine.

-

Reaction: Gently heat the mixture under reflux for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed with care.

-

Extraction & Purification: Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) until it is slightly alkaline. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure ECMPC.[2]

Synthesis Workflow Diagram

Caption: A validated two-step workflow for the synthesis of ECMPC.

Core Reactivity: The Nucleophilic Aromatic Substitution (SₙAr)

The synthetic utility of ECMPC is primarily derived from the high reactivity of the C2-chloro substituent towards nucleophiles. This reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism, which is characteristic of electron-deficient aromatic systems bearing a good leaving group.

Mechanism Causality

-

Nucleophilic Attack: A nucleophile (e.g., an amine, R-NH₂) attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine atom. This is the rate-determining step.

-

Formation of Meisenheimer Complex: The attack breaks the aromaticity of the pyrimidine ring and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing over the electronegative nitrogen atoms and the electron-withdrawing ester group. This stabilization is critical for the feasibility of the reaction.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is an excellent leaving group. This step is typically fast.

SₙAr Reaction Pathway Diagram

Caption: The general mechanism for SₙAr reactions at the C2 position of ECMPC.

Protocol: Nucleophilic Substitution with an Amine

Objective: To synthesize an Ethyl 2-amino-4-methylpyrimidine-5-carboxylate derivative.

-

Setup: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent like DMF or acetonitrile.

-

Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents). The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Heat the mixture, typically between 60-100 °C, and monitor by TLC.

-

Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: Purify the final product via column chromatography or recrystallization.

Applications in Drug Discovery

ECMPC is not just a laboratory curiosity; it is a validated precursor for molecules with significant biological activity. Its derivatives are explored across multiple therapeutic areas.

From Building Block to Bioactive Compound

The logical flow from ECMPC to a potential drug candidate involves using the SₙAr reaction to introduce a carefully selected amine-containing fragment. This fragment is often a pharmacophore known to interact with a specific biological target.

Caption: Logical workflow from ECMPC to a potential drug candidate.

The pyrimidine core is a known "privileged scaffold," appearing in numerous FDA-approved drugs. For instance, a related compound, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, is a crucial intermediate in the synthesis of Avanafil, a PDE-5 inhibitor used to treat erectile dysfunction.[5][6] This highlights the industrial relevance of this class of compounds. Research has demonstrated that derivatives of ECMPC show promise as antimicrobial and antiviral agents, underscoring its importance in developing new treatments for infectious diseases.[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of ECMPC is paramount to ensure laboratory safety.

GHS Hazard Information

| Hazard Code | Description | Class |

| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Cat. 4) |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) |

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |

| (Source: Aggregated GHS information)[3] |

Handling & Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration at 0-8°C is recommended.[1]

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 188781-08-0 [smolecule.com]

- 3. This compound | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ko.wanhongrunpharm.com [ko.wanhongrunpharm.com]

- 5. csnvchem.com [csnvchem.com]

- 6. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98% CAS: 5909-24-0 - Manufacturer and Supplier | New Venture [nvchem.net]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive chloro group and an ester moiety on a pyrimidine core, make it a valuable intermediate in the fields of medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on experimental details and logical workflows for researchers in drug discovery and development.

Chemical Structure and Identification

This compound is a substituted pyrimidine with the following structural representation:

Chemical Formula: C₈H₉ClN₂O₂[1][2][3][4][5][6]

IUPAC Name: this compound[4][6]

CAS Number: 188781-08-0[1][2][3][4][5]

Synonyms: 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine[1][5]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and computed spectroscopic properties of this compound is presented in the table below. This data is essential for its characterization, handling, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Weight | 200.62 g/mol | [1][2][3][6] |

| Appearance | Off-white crystalline powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1C)Cl | [4] |

| InChI Key | XJNJPQSXRUJCIB-UHFFFAOYSA-N | [3][4] |

| MDL Number | MFCD03425963 | [1][5] |

| PubChem CID | 21220624 | [1][6] |

Synthesis and Reactivity

General Synthesis Pathway

The synthesis of this compound typically follows a two-step procedure. The general pathway involves the condensation of a suitable amidine with a β-keto ester derivative to form the pyrimidine ring, followed by a chlorination step. A plausible synthetic route is outlined below:

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound , 97% , 188781-08-0 - CookeChem [cookechem.com]

- 3. 188781-08-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CAS 188781-08-0 | 4H23-5-W2 | MDL MFCD03425963 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. This compound | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number for Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

An In-Depth Technical Guide to Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS: 188781-08-0)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical research. The document details its fundamental physicochemical properties, outlines a detailed synthetic methodology grounded in established chemical principles, explores its chemical reactivity, and discusses its significant applications as a scaffold in drug discovery and organic synthesis. Safety protocols and handling procedures are also provided to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile compound.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous biologically active molecules. Its unique arrangement of a reactive chloro group, a methyl substituent, and an ethyl ester moiety makes it a highly valuable and versatile building block in synthetic chemistry.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 188781-08-0 | [1][2] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1][2][3] |

| Molecular Weight | 200.62 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine | [1] |

| PubChem CID | 21220624 | [1][2] |

| InChIKey | XJNJPQSXRUJCIB-UHFFFAOYSA-N | [2][3] |

Physicochemical Data

| Property | Value | Notes |

| Appearance | Off-white crystalline powder. | Some sources may describe it as a slightly yellow liquid, which could indicate impurities or different crystalline forms[1][3]. |

| Purity | ≥ 95% (as determined by HPLC) | [1] |

| Aqueous Solubility | Limited (0.9-4.5 mg/mL) | The hydrophobic pyrimidine core and ethyl ester group limit water solubility[3]. |

| Boiling Point | ~302.7 °C (Estimated) | [3] |

| Thermal Stability | Stable up to approximately 250°C. | Beyond this temperature, thermal decomposition is initiated[3]. |

| Storage Conditions | Store refrigerated at 0-8°C. | Recommended for maintaining long-term stability and purity[1]. |

Synthesis and Reaction Mechanism

The synthesis of substituted pyrimidines often relies on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or related species. For this compound, a common and logical approach involves the cyclocondensation reaction to form the core pyrimidine ring, followed by chlorination.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from readily available precursors. The key is the formation of the 2-hydroxypyrimidine intermediate, which is then converted to the target 2-chloro derivative. This is a standard and reliable transformation in heterocyclic chemistry, as the hydroxyl group at the 2-position of a pyrimidine ring exists in tautomeric equilibrium with the pyrimidone form, which can be readily chlorinated.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

-

Rationale: This step employs a classic pyrimidine synthesis. Sodium ethoxide acts as a base to facilitate the condensation reaction between urea and the β-keto ester derivative. Ethanol is an ideal solvent as it is the conjugate acid of the base, preventing unwanted side reactions.

-

Procedure:

-

To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add urea (1.0 equivalent).

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) dropwise to the mixture.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath.

-

Neutralize the mixture by the slow addition of acetic acid or dilute HCl until the pH is approximately 6-7.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and then cold ethanol.

-

Dry the solid under vacuum to yield the intermediate, Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

-

Step 2: Synthesis of this compound

-

Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings (especially pyrimidones and pyridones) into chloro groups. The reaction proceeds via a Vilsmeier-Haack type intermediate.

-

Procedure:

-

In a fume hood, carefully add Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). A small amount of a tertiary amine base like N,N-dimethylaniline can be added as a catalyst.

-

Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous step that releases HCl gas. It must be performed in a well-ventilated fume hood.

-

The aqueous mixture is then extracted several times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final product.

-

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro and ester groups. The C2-chloro atom is particularly susceptible to nucleophilic aromatic substitution (SₙAr).

Key Functional Group Transformations

The compound serves as a versatile scaffold, allowing for modification at three primary sites: the C2-chloro group, the C5-ester, and the C4-methyl group (though the latter is less commonly modified).

Caption: Key reactivity pathways for this compound.

Role in Drug Discovery and Agrochemicals

This compound is a cornerstone intermediate for synthesizing a wide array of high-value molecules.

-

Pharmaceutical Development: It is a key building block for active pharmaceutical ingredients (APIs). The pyrimidine core is a common feature in many drugs, and the reactive 'handles' on this molecule allow for the systematic construction of complex targets. It has been utilized in the development of antivirals, antibacterials, and agents targeting neurological disorders[1][3]. Its structure is particularly valuable for creating kinase inhibitors, where the pyrimidine can act as a hinge-binding motif.

-

Agrochemical Chemistry: In agriculture, it serves as a precursor for advanced herbicides and fungicides[1]. The ability to readily displace the chloro group allows for the introduction of various toxophores tailored for specific pest control applications.

-

Organic Synthesis: Beyond specific industries, it is a versatile tool for academic and industrial chemists to construct complex molecular architectures[1][3].

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards that require appropriate personal protective equipment (PPE) and engineering controls.

GHS Hazard Classification

| Hazard Code | Description | Class |

| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation), Cat. 4 |

| H315 | Causes skin irritation. | Skin Corrosion/Irritation, Cat. 2 |

| H319 | Causes serious eye irritation. | Serious Eye Damage/Irritation, Cat. 2A |

| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity (Single Exposure), Cat. 3 |

| Source:[2] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[4].

-

Spill Response: In case of a spill, secure the area. For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[5][6].

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician[5][6].

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[5][6].

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[5].

Conclusion

This compound (CAS: 188781-08-0) is a high-value chemical intermediate whose utility is rooted in its versatile and predictable reactivity. The presence of a strategically positioned chloro atom on the pyrimidine ring makes it an ideal substrate for nucleophilic substitution, enabling the facile synthesis of diverse libraries of compounds. Its importance in the pharmaceutical and agrochemical industries continues to grow as researchers leverage its structure to build novel, effective, and specific molecules. A thorough understanding of its synthesis, reactivity, and safety is essential for any scientist working with this powerful synthetic building block.

References

Molecular formula and weight of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a reactive chloro group and an ester moiety on a pyrimidine core, makes it a versatile building block for the synthesis of a wide array of bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its prominent role in the development of targeted therapeutics, particularly kinase inhibitors.

Compound Profile

This section summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| CAS Number | 188781-08-0 | [2] |

| Appearance | Off-white crystalline powder | [1] |

| Storage Conditions | 0-8°C | [1] |

| IUPAC Name | This compound | [2] |

Synthesis Protocol

Reaction Scheme:

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting material, Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, with an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized to a pH of 7-8 using a base, such as sodium carbonate. The aqueous layer is then extracted multiple times with an organic solvent, for example, ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the final product, this compound.[3]

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry, primarily serving as an intermediate in the synthesis of kinase inhibitors and antiviral agents.[1][4]

Kinase Inhibitors

The pyrimidine core of this compound is a common feature in many kinase inhibitors. By substituting the chloro group with various amine-containing moieties, a library of potential drug candidates can be synthesized. These compounds are designed to target the ATP-binding site of specific kinases, thereby inhibiting their enzymatic activity.

Kinases are crucial components of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound has been utilized in the development of inhibitors for a range of kinases, including:

-

Epidermal Growth Factor Receptor (EGFR)

-

Anaplastic Lymphoma Kinase (ALK)

-

Cyclin-Dependent Kinase 4 (Cdk4)

-

Platelet-Derived Growth Factor (PDGF) Receptor

The development of dual inhibitors, such as those targeting both EGFR and ALK, is a promising strategy to overcome drug resistance in non-small cell lung cancer.[7]

Antiviral and Antibacterial Agents

The pyrimidine structure is also fundamental to nucleoside analogues, which are a cornerstone of antiviral therapy. This compound serves as a precursor for the synthesis of novel antiviral compounds.[1][8] Additionally, its derivatives have been explored for their potential as antibacterial agents.[1]

Signaling Pathway: EGFR Inhibition

Given its role in the synthesis of EGFR inhibitors, it is pertinent to visualize the signaling pathway that these derivative compounds aim to disrupt. The diagram below illustrates a simplified representation of the EGFR signaling cascade, which is often hyperactivated in various cancers. Inhibition of EGFR blocks downstream signaling, leading to reduced cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow: Synthesis and Screening

The logical flow from the starting intermediate to the identification of a potential drug candidate is outlined below. This workflow highlights the key stages of synthesis, purification, and biological evaluation.

Caption: Workflow from intermediate to lead compound.

Conclusion

This compound is a high-value intermediate for the synthesis of biologically active molecules. Its utility in constructing kinase inhibitors for cancer therapy underscores its importance in modern drug discovery. The provided information serves as a foundational guide for researchers and scientists working in this dynamic field, offering insights into its synthesis and application in the development of novel therapeutics. Further research into derivatives of this compound holds the potential for the discovery of new and more effective treatments for a range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Chloro-4-methylpyrimidine (13036-57-2) at Nordmann - nordmann.global [nordmann.global]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Pharmaceutical Synthesis

In the intricate landscape of medicinal chemistry, the journey from a promising molecular concept to a life-changing therapeutic is paved with critical chemical intermediates. Among these, 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine stands out as a versatile and highly strategic building block. Its unique arrangement of functional groups—a reactive chloro substituent, a directing methyl group, and an ethoxycarbonyl moiety on a pyrimidine core—renders it an invaluable precursor in the synthesis of a new generation of targeted therapeutics. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its pivotal role in the development of kinase inhibitors for the treatment of complex diseases. As a cornerstone of modern drug discovery, understanding the nuances of this intermediate is essential for any researcher aiming to innovate in the pharmaceutical sciences.[1][2]

I. Chemical Identity and Nomenclature

Precise identification is paramount in chemical synthesis. 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine is known by several synonyms in scientific literature and commercial catalogs. Clarity in nomenclature is the first step toward reproducible and reliable experimental outcomes.

Synonyms and Identifiers

-

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

-

2-Chloro-4-methylpyrimidine-5-carboxylic acid ethyl ester

-

Ethyl 2-chloro-4-methyl-5-pyrimidinecarboxylate

Key Chemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for optimizing reaction conditions, ensuring purity, and maintaining stability. The key properties of 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine are summarized below.

| Property | Value | Source |

| CAS Number | 188781-08-0 | [1][3] |

| Molecular Formula | C₈H₉ClN₂O₂ | [3][4] |

| Molecular Weight | 200.62 g/mol | [3][4] |

| Appearance | Off-white crystalline powder | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Solubility | Information not widely available, but likely soluble in common organic solvents. | |

| Storage Conditions | Store at 0-8°C | [3] |

II. Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine is rooted in its reactivity, which is dictated by the electronic properties of the pyrimidine ring and its substituents. The chloro group at the 2-position is a key reactive site, susceptible to nucleophilic substitution, a cornerstone reaction in the construction of complex molecular scaffolds.

General Synthesis Pathway

The synthesis of this intermediate typically involves a multi-step process that leverages fundamental organic chemistry principles. While specific industrial protocols are often proprietary, a general and logical synthetic workflow can be outlined.

Caption: Generalized synthetic workflow for 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine.

The causality behind this pathway lies in the classic pyrimidine synthesis, often a variation of the Biginelli or a related reaction, followed by a standard chlorination protocol to introduce the reactive handle. The choice of an amidine source and specific condensation conditions allows for the controlled formation of the pyrimidine core. Subsequent chlorination, typically with reagents like phosphorus oxychloride (POCl₃), converts a hydroxyl or keto group into the crucial chloro substituent.

III. Application in Drug Discovery: The Gateway to Kinase Inhibition

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly in the realm of kinase inhibitors.[5][6] The adenine-like structure of the pyrimidine ring allows it to effectively mimic ATP and bind to the ATP-binding site of kinases, leading to their inhibition.[5] 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine is a key player in this field, serving as a precursor for a range of kinase inhibitors, most notably Janus Kinase (JAK) inhibitors.[7][8]

The JAK-STAT Signaling Pathway: A Prime Therapeutic Target

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional changes within the cell nucleus.[3][9][] This pathway is integral to the regulation of the immune system, and its dysregulation is a hallmark of numerous autoimmune diseases and cancers.[3][8]

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

By inhibiting JAK enzymes, drugs derived from intermediates like 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine can effectively block this signaling cascade, thereby reducing the inflammatory response characteristic of autoimmune disorders.

Case Study: Upadacitinib and the Role of Pyrimidine Intermediates

Upadacitinib is a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune conditions.[11][12] While the publicly available synthesis routes for Upadacitinib are complex and may not explicitly start from the exact title compound, the core of the molecule features a pyrrolo[2,3-b]pyrazine, a structure often constructed from pyrimidine precursors.[13][14][15][16][17] The fundamental chemistry involved in building such heterocyclic systems relies on the reactivity of chloropyrimidines. The 2-chloro substituent allows for nucleophilic substitution, enabling the annulation of other rings and the introduction of various side chains that are critical for achieving potency and selectivity for the target kinase.

IV. Experimental Protocol: A Guide to a Key Synthetic Transformation

The following protocol outlines a representative nucleophilic aromatic substitution reaction, a common transformation for 2-chloropyrimidine intermediates in the synthesis of more complex molecules. This protocol is illustrative and should be adapted and optimized based on the specific substrate and desired product.

Reaction: Nucleophilic Substitution of the 2-Chloro Group

Objective: To demonstrate the reactivity of the 2-chloro position by substitution with an amine, a key step in the synthesis of many kinase inhibitors.

Materials:

-

2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine

-

A primary or secondary amine (e.g., benzylamine)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

-

A suitable solvent (e.g., N,N-Dimethylformamide, DMF, or Dioxane)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in the chosen solvent (e.g., DMF). Add the amine (1.1 eq) and the base (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The optimal temperature and reaction time should be determined by monitoring the reaction progress.

-

Monitoring: Periodically take small aliquots of the reaction mixture and analyze by TLC to monitor the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired substituted pyrimidine.

Self-Validation: The success of this protocol is validated by the disappearance of the starting material spot on the TLC plate and the appearance of a new, more polar spot corresponding to the product. The structure of the purified product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

V. Conclusion and Future Outlook

2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its well-defined reactivity and versatile scaffold provide medicinal chemists with a reliable starting point for the synthesis of highly specific and potent kinase inhibitors. As our understanding of the molecular drivers of disease continues to grow, the demand for such sophisticated building blocks will undoubtedly increase. The continued exploration of the synthetic potential of this and related pyrimidine derivatives will be instrumental in developing the next generation of targeted therapies for a wide range of debilitating conditions.

References

- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. JAK-STAT inhibitors in Immune mediated diseases: An Overview - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. This compound | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 11. apicule.com [apicule.com]

- 12. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. The synthesis method of Upadacitinib hemihydrate_Chemicalbook [chemicalbook.com]

- 15. US20210323971A1 - Synthesis methods for upadacitinib and intermediate thereof - Google Patents [patents.google.com]

- 16. tdcommons.org [tdcommons.org]

- 17. patents.justia.com [patents.justia.com]

A Technical Guide to Chloropyridinyl Amides: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C8H9ClN2O2 corresponds to the IUPAC name N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide [1]. This molecule belongs to the broader class of chloropyridinyl amides, a group of compounds that have garnered significant interest in the fields of medicinal chemistry and agrochemicals. The presence of a substituted pyridine ring linked to an amide moiety forms a scaffold with diverse biological potential.

Derivatives of 6-chloro-pyridin-2-yl-amine have been investigated for their pharmacological properties[2]. The halogenated pyridine core is a key feature in various agrochemicals, including insecticides, herbicides, and fungicides[1]. This guide provides an in-depth overview of the synthesis, properties, and reported biological activities of chloropyridinyl amides, with a focus on their potential as antimicrobial and insecticidal agents.

Physicochemical Properties

While detailed experimental data for N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide is not extensively available, the general physicochemical properties for compounds with the molecular formula C8H9ClN2O2 can be predicted or are available for similar structures. These properties are crucial for assessing drug-likeness and developing formulations.

| Property | Value / Information | Source |

| Molecular Formula | C8H9ClN2O2 | - |

| IUPAC Name | N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide | [1] |

| Molecular Weight | 200.62 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | |

| Solubility | Expected to be slightly soluble in water, with better solubility in organic solvents like DMSO and chloroform. | [3][4] |

| Hazard Classification | Compounds with similar structures are classified as acute oral toxicity category 4. |

Synthesis of Chloropyridinyl Amides

A general method for the synthesis of amide derivatives involves the reaction of a substituted amine with a carboxylic acid or its derivative. For chloropyridinyl amides, this typically involves the coupling of a chloro-substituted aminopyridine with a suitable carboxylic acid or acyl chloride.

General Synthetic Protocol

A common method for synthesizing amide derivatives is the reaction of a substituted aniline (in this case, an aminopyridine) with an amino acid ester or an acyl chloride. The reaction can be carried out by refluxing equimolar quantities of the reactants in a suitable solvent like methanol for several hours. The resulting product can then be purified by recrystallization from a solvent such as ethanol or by column chromatography[5].

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis and characterization of chloropyridinyl amides.

Biological Activities of Chloropyridinyl Amides and Related Compounds

Several studies have highlighted the potential of chloropyridinyl amides and related structures as biologically active agents. The primary activities reported are antimicrobial and insecticidal.

Antimicrobial Activity

Derivatives of 6-chloro-pyridin-2-yl-amine have demonstrated good to moderate antimicrobial activity against various pathogenic bacterial and fungal strains[2]. For instance, certain derivatives have shown potent antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli, as well as antifungal activity against Fusarium oxysporum[2]. The antimicrobial potential is often attributed to the specific substitutions on the pyridine and amide moieties.

Table of Antimicrobial Activity for Related Compounds

| Compound Class | Organism | Activity (MIC/EC50) | Reference |

| Trifluoromethylpyridine amides | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 83 mg/L | [6] |

| Trifluoromethylpyridine amides | Ralstonia solanacearum | EC50 = 40-78 mg/L | [6] |

| 2-Aminobenzamide derivatives | Aspergillus fumigatus | Excellent antifungal activity | [7] |

| 2-hydroxythiobenzanilides | Mycobacterium spp. | Active | [8] |

Insecticidal and Fungicidal Activities

Chloropyridinyl compounds are well-established in the agrochemical industry. Novel asymmetric-cyclic phosphoramides containing a substituted pyridine moiety have shown potential insecticidal and fungicidal activities[1]. Additionally, certain trifluoromethylpyridine amide derivatives have exhibited good insecticidal activities[6].

Experimental Protocols

Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives (General Procedure)

This protocol is adapted from the synthesis of similar amide derivatives[2][5].

-

Reactant Preparation: Dissolve equimolar amounts of 2-amino-6-chloropyridine and the desired carboxylic acid (or its acyl chloride) in a suitable solvent (e.g., methanol, DMF) in a round-bottom flask.

-

Reaction: If using a carboxylic acid, add a coupling agent (e.g., DCC). If using an acyl chloride, the reaction may proceed with gentle heating or at room temperature. The reaction mixture is typically stirred for several hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethanol:water 7:3)[5].

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel[5].

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

-

Preparation of Inoculum: Grow the microbial strains in a suitable broth medium overnight at 37°C (for bacteria) or 28°C (for fungi). Dilute the culture to achieve a final concentration of approximately 10^5 CFU/mL.

-

Preparation of Test Compounds: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the growth medium in a 96-well microtiter plate.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Workflow for Bioactivity Screening

Caption: A general workflow for the screening and identification of bioactive compounds.

Conclusion

Chloropyridinyl amides represent a promising class of compounds with a wide range of potential biological activities, particularly as antimicrobial and insecticidal agents. While specific data on N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide is limited, the broader family of related compounds demonstrates significant potential for further research and development in both the pharmaceutical and agrochemical sectors. The synthetic routes are generally accessible, allowing for the generation of diverse libraries for structure-activity relationship studies. Future work should focus on the detailed biological evaluation of specific derivatives and elucidation of their mechanisms of action to fully exploit their therapeutic and commercial potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 4. 2-Amino-6-chloro-3-nitropyridine CAS#: 27048-04-0 [m.chemicalbook.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its presence in the nucleobases of DNA and RNA underscores its profound importance in biological systems. This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the rational design and development of novel pyrimidine-based therapeutics.

Anticancer Activity

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various pyrimidine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | Compound 1 | A549 (Lung) | 7.23 | [1] |

| Compound 2 | PC-3 (Prostate) | 7.12 | [1] | |

| Compound 3 | HTB-81 (Prostate) | 0.73 | [2] | |

| 2,4,6-Trisubstituted Pyrimidines | Compound HK-2 | MDA-MB-231 (Breast) | 3.39 | [3] |

| Compound HK-10 | HCT-116 (Colon) | 5.89 | [3] | |

| Compound HK-13 | HT-29 (Colon) | 4.73 | [3] | |

| Thienopyrimidine Derivatives | Compound 9a | HepG-2 (Liver) | 12.32 | [4] |

| Compound 9a | A549 (Lung) | 11.30 | [4] | |

| Compound 9a | PC-3 (Prostate) | 14.69 | [4] | |

| Compound 9a | MCF-7 (Breast) | 9.80 | [4] | |

| Pyrimidine-Tethered Chalcone | Compound B-4 | MCF-7 (Breast) | 6.70 | [5] |

| Compound B-4 | A549 (Lung) | 20.49 | [5] |

Signaling Pathways in Cancer

A significant number of anticancer pyrimidine derivatives exert their effects by targeting critical signaling pathways that are often dysregulated in cancer.

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and migration.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs), which block the downstream signaling cascade.

The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[7] Morpholino pyrimidine derivatives are among the small molecules that have been developed to inhibit components of this pathway.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]

Materials:

-

Cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyrimidine derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[8]

-

MTT Addition: After the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well.[8] Incubate for 1.5 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[8] Incubate for 15 minutes at 37°C with shaking.[8]

-

Absorbance Measurement: Measure the absorbance of each well at 492 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity

Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidin-2-amine Derivatives | Compound 4b (3-Br) | E. coli | 62.5 | [10] |

| Compound 4d (2-Cl) | S. aureus | 62.5 | [10] | |

| Compound 4m (2-Br-4-Cl) | S. pyogenes | 62.5 | [10] | |

| Fused Pyrimidine Derivatives | Compound 12c | C. albicans | >2500 | |

| Compound 14a | C. albicans | 1250 | ||

| Compound 14b | C. albicans | 625 | ||

| Pyrrolo[2,3-d]pyrimidine Derivatives | Bromo Derivative | S. aureus | 8 | [11] |

| Iodo Derivative | S. aureus | 8 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth.

Materials:

-

Test microorganism

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Pyrimidine derivative stock solution

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Dilutions: Prepare serial twofold dilutions of the pyrimidine derivative in the broth medium directly in the wells of a 96-well plate.[12]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance with a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity

The structural diversity of pyrimidine derivatives has led to the discovery of compounds with potent activity against a variety of viruses, including influenza virus and human immunodeficiency virus (HIV).

Quantitative Antiviral Activity Data

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.

| Compound Class | Derivative | Virus | EC50 (µM) | Reference |

| Pyrimidine C-Nucleosides | Compound 47 | Influenza A (H1N1) | 1.9 | [13] |

| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidines | Cyclobutyl/Cyclopentyl derivatives | Influenza A and B | 0.01 - 0.1 | [14] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Materials:

-

Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

-

Virus stock

-

Pyrimidine derivative

-

Culture medium

-

Agarose or other gelling agent

-

Crystal violet solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

-

Compound and Virus Incubation: Prepare serial dilutions of the pyrimidine derivative. Pre-incubate the virus with the compound dilutions for a set period (e.g., 1 hour).

-

Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing the gelling agent and the corresponding concentration of the pyrimidine derivative.

-

Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are visible.

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 is crucial for their anti-inflammatory potential and gastrointestinal safety profile.

| Compound Class | Derivative | Target | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidines | Compound 8a | COX-2 | - | [15] |

| Compound 10a-d | COX-2 | - | [15] | |

| Compound 11a, b | COX-2 | - | [15] | |

| Compound 17b | COX-1/COX-2 selective | - | [3] | |

| Compound 18 | COX-1/COX-2 selective | - | [3] | |

| Thieno[2,3-d]pyrimidines | Various derivatives | PGE2 reduction | - | [16] |

Note: Specific IC50 values for some compounds were not explicitly stated in the provided abstracts but were noted for their significant inhibitory profiles.

Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[17] Its activation leads to the transcription of pro-inflammatory genes. Some small molecules can inhibit this pathway at various points.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), during the reduction of PGG2 to PGH2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

TMPD (colorimetric substrate)

-

Pyrimidine derivative

-

Assay buffer

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the pyrimidine derivative at various concentrations.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add TMPD and arachidonic acid to initiate the reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of a control (no inhibitor). The IC50 value is then calculated from a dose-response curve.

Synthesis of Pyrimidine Derivatives

The synthesis of biologically active pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing reagent. The specific synthetic route can be tailored to introduce a variety of substituents, allowing for the fine-tuning of the molecule's biological activity.

General Synthesis of Pyrimidin-2-amine Derivatives

A common method for the synthesis of 2-aminopyrimidine derivatives involves the reaction of a chalcone with guanidine hydrochloride.

Experimental Protocol: Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Materials:

-

Substituted chalcone

-

Guanidine hydrochloride

-

Potassium hydroxide (KOH)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of the substituted chalcone (0.01 mol) in methanol (50 mL) is prepared.

-

To this solution, 0.01 mol of potassium hydroxide and 40 mL of a 0.25 M solution of guanidine hydrochloride are added.[1]

-

The reaction mixture is refluxed for 3-4 hours.[1]

-

After cooling, the mixture is acidified with a few drops of 0.5 M hydrochloric acid.[1]

-

The resulting precipitate, the 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine, is collected by filtration, dried, and recrystallized from methanol.[1]

This technical guide provides a foundational understanding of the vast biological potential of pyrimidine derivatives. The presented data and protocols are intended to facilitate further research and development in this exciting field of medicinal chemistry. The versatility of the pyrimidine scaffold, coupled with the continuous evolution of synthetic methodologies and biological screening techniques, ensures its enduring importance in the quest for novel and effective therapeutic agents.

References

- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Innovations in Agrochemical Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The landscape of agrochemical development is undergoing a significant transformation, driven by the need for more effective, sustainable, and precisely targeted crop protection solutions. This technical guide provides an in-depth exploration of the core technologies and methodologies that are accelerating the discovery and development of novel agrochemicals. We will detail the pivotal applications of high-throughput screening (HTS) for lead identification, the predictive power of computational modeling in designing new active ingredients, and the revolutionary impact of biotechnological tools, including genome editing and RNA interference. Furthermore, this guide provides detailed experimental protocols, presents quantitative data for critical evaluation, and visualizes complex workflows and pathways to offer a comprehensive resource for professionals in the field.

Section 1: High-Throughput Screening (HTS) for Lead Discovery

High-throughput screening (HTS) has become an indispensable tool in the agrochemical discovery pipeline, enabling the rapid evaluation of vast chemical libraries, often containing hundreds of thousands of compounds, to identify "hits" with desired biological activity.[1][2][3] This technology has shifted the paradigm from low-throughput, manual testing to automated, miniaturized assays, dramatically increasing the pace of discovery.[1] HTS can be broadly categorized into two approaches: in vitro (target-based) screening and in vivo (whole-organism) screening.

HTS Workflow and Data Analysis

The typical HTS process is a multi-step cascade designed to efficiently funnel a large number of compounds down to a few promising leads. This workflow involves developing a robust assay, conducting a primary screen of the entire library at a single concentration, confirming the activity of initial hits, and then performing dose-response analysis to determine potency.

Caption: A generalized workflow for High-Throughput Screening in agrochemical discovery.

A critical component of assay validation is the calculation of the Z'-factor (Z-prime), a statistical parameter that quantifies the quality and reliability of an HTS assay.[4] It measures the separation between the distributions of the positive and negative controls, indicating the assay's ability to reliably distinguish true hits from background noise.[4][5]

| Z'-Factor Value | Assay Classification | Interpretation for HTS |

| Z' = 1 | Ideal | An assay with no data variability; theoretical optimum.[5] |

| 1 > Z' ≥ 0.5 | Excellent | A robust assay with a large separation between controls; suitable for HTS.[4][6] |

| 0.5 > Z' > 0 | Doable | The assay has a small separation window; caution is needed and may require optimization.[4][5] |

| Z' ≤ 0 | Unsuitable | The distributions of positive and negative controls overlap; the assay is not reliable for screening.[4] |

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.[5] |

Experimental Protocols

Protocol 1: In Vitro Microtiter Plate Assay for Fungicide Sensitivity

This protocol is adapted for screening chemical compounds against filamentous fungi or oomycetes in a 96- or 384-well format.[7][8][9][10]

-

Inoculum Preparation:

-

Grow the target fungal/oomycete isolate on a suitable agar medium (e.g., V8 agar, Potato Dextrose Agar).

-

Harvest mycelia and macerate them in a sterile liquid medium (e.g., yeast-peptone-acetate broth) using a blender or bead beater to create a homogenous suspension of mycelial fragments.[10]

-

Adjust the inoculum concentration to a standardized value (e.g., 5 x 10³ fragments/mL).[10]

-

-

Plate Preparation and Compound Addition:

-

Pre-fill a 96-well flat-bottom microtiter plate with the desired liquid growth medium (e.g., 198 µL per well).

-

Add test compounds from a stock plate (typically dissolved in DMSO) to achieve the final screening concentration (e.g., add 2 µL of a 100X stock). Include negative controls (DMSO only) and positive controls (a known potent fungicide).

-

-

Inoculation and Incubation:

-

Data Acquisition and Analysis:

-

Measure fungal growth by reading the optical density (OD) of each well using a microplate spectrophotometer at a wavelength of 405 nm or 600 nm.[8][9]

-

Subtract the mean OD of the negative control wells (medium only) from the OD of the test wells.[7]

-

Calculate the percent growth inhibition relative to the DMSO control wells. Compounds showing inhibition above a defined threshold (e.g., >80%) are considered primary hits.

-

Protocol 2: In Vivo Whole-Organism Algal Bioassay for Herbicide Screening

This protocol uses unicellular green algae, such as Chlamydomonas reinhardtii or Chlorella pyrenoidosa, as a model system to detect herbicidal activity, particularly for compounds that inhibit photosynthesis.[11][12]

-

Algal Culture and Lawn Preparation:

-

Grow the selected algal species in a suitable liquid medium (e.g., Tris-Acetate-Phosphate medium) until it reaches a high density.

-

Prepare Petri dishes with the same medium solidified with agar.

-

Spread a uniform "lawn" of the liquid algal culture onto the surface of the agar plates and allow it to dry briefly.

-

-

Compound Application:

-

Sterile paper disks (6 mm diameter) are placed onto the surface of the algal lawn.

-

A small volume (e.g., 10-20 µL) of each test compound at a specific concentration is applied to a corresponding paper disk.[12]

-

Include negative (solvent only) and positive (known herbicide) controls on each plate.

-

-

Incubation:

-

Seal the Petri dishes and incubate them under appropriate light and temperature conditions (e.g., 25°C with a 16:8 light:dark cycle) for 2-4 days.

-

-

Assessment of Activity:

-

Herbicidal activity is identified by the presence of a clear "zone of inhibition" around a paper disk where algal growth has been prevented.[12]

-

The diameter of this clearing zone is measured to semi-quantitatively assess the potency of the compound. Hits are identified as compounds producing a zone of inhibition larger than a predefined cutoff. This method is particularly effective for discovering compounds with bleaching or growth-inhibiting modes of action.[11][12]

-

References